
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at specific positions on the phenyl and triazole rings, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein gängiges Verfahren ist die Reaktion von 2,4-Dichlorphenylhydrazin mit Ethylacetoacetat, gefolgt von der Cyclisierung mit Phosphorylchlorid (POCl3) zur Bildung des Triazolrings.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie einbeziehen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome am Phenylring können durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Der Triazolring kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch seine elektronischen Eigenschaften verändert werden.
Kupplungsreaktionen: Die Verbindung kann in Kupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, verwendet werden, um komplexere Moleküle zu bilden.
Gängige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können eingesetzt werden.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden üblicherweise in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die nucleophile Substitution Derivate mit unterschiedlichen funktionellen Gruppen ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-Chlor-2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet werden.
Industrie: Die Verbindung kann bei der Produktion von Agrochemikalien und anderen Spezialchemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Die Chloratome können die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken. Die genauen beteiligten Pfade hängen von dem jeweiligen untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol: Fehlt die Carbonsäuregruppe, was ihre Reaktivität und Anwendungen beeinflussen kann.
2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure: Ähnliche Struktur, jedoch ohne das Chloratom an der 5-Position am Triazolring.
Einzigartigkeit
5-Chlor-2-(2,4-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure ist aufgrund des Vorhandenseins mehrerer Chloratome und der Carbonsäuregruppe einzigartig, was ihre chemischen Eigenschaften und potenziellen Anwendungen beeinflussen kann. Die Kombination dieser funktionellen Gruppen kann ihre Reaktivität und Bindungsaffinität in verschiedenen chemischen und biologischen Systemen verbessern.
Eigenschaften
Molekularformel |
C9H4Cl3N3O2 |
|---|---|
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
5-chloro-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-1-2-6(5(11)3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |
InChI-Schlüssel |
NZGKKLIYBOAMGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)



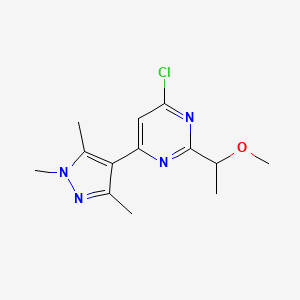
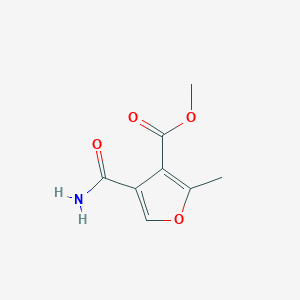
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
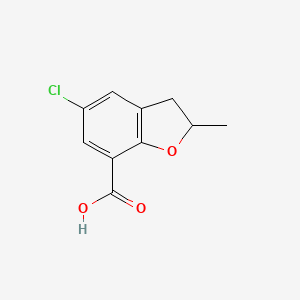
![2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B11773843.png)
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
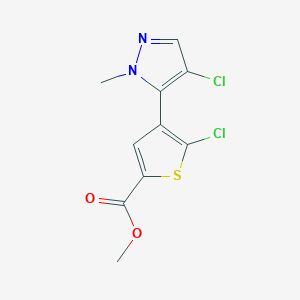
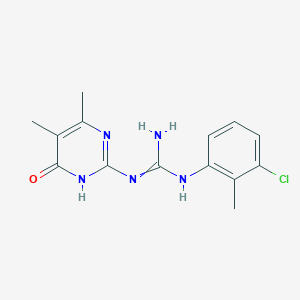
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
